Methyl 4-formamido-3-hydroxybenzoate is an organic compound classified as an aromatic ester. It is derived from the esterification of 4-formamido-3-hydroxybenzoic acid with methanol. This compound features a hydroxyl group and a formamido group on the benzene ring, contributing to its unique chemical properties and potential applications in various scientific fields.
This compound can be sourced from various chemical suppliers and is classified under organic compounds, specifically within the category of benzoates. It is also categorized as a derivative of hydroxybenzoic acid due to the presence of both hydroxyl and formamido functional groups. The molecular formula of methyl 4-formamido-3-hydroxybenzoate is , and its molecular weight is approximately 181.19 g/mol.
The synthesis of methyl 4-formamido-3-hydroxybenzoate primarily involves the esterification process. This process typically requires the following steps:
In an industrial context, continuous flow processes may be employed to enhance efficiency and yield. Advanced catalysts can also be utilized to optimize reaction conditions, allowing for scalable production. The reaction can be summarized as follows:
Methyl 4-formamido-3-hydroxybenzoate has a distinct molecular structure characterized by:
The structural representation can be denoted by its SMILES notation: C1=CC(=C(C=C1C(=O)O)O)NC=O, which illustrates the arrangement of atoms within the molecule.
Methyl 4-formamido-3-hydroxybenzoate can undergo several chemical reactions:
Common reagents and conditions for these reactions include:
The major products formed from these reactions include:
The mechanism of action for methyl 4-formamido-3-hydroxybenzoate involves its interaction with biological macromolecules. The hydroxyl and formamido groups can form hydrogen bonds with proteins, enzymes, and receptors, potentially modulating their activity. This interaction may lead to various biological effects, including antimicrobial and anti-inflammatory activities.
Methyl 4-formamido-3-hydroxybenzoate is typically a solid at room temperature, with a melting point that varies based on purity.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.19 g/mol |
| IUPAC Name | Methyl 4-formamido-3-hydroxybenzoate |
| InChI Key | SXPILDKUHXARLZ-UHFFFAOYSA-N |
Methyl 4-formamido-3-hydroxybenzoate has several applications in scientific research:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3